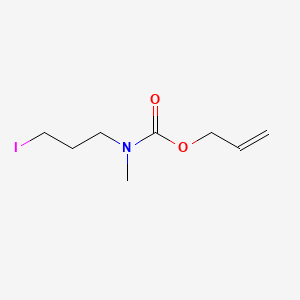
1-(Alloc-(methyl)amino)-3-iodopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Alloc-(methyl)amino)-3-iodopropane is an organic compound that features an allyloxycarbonyl (Alloc) protecting group attached to a methylamino group, which is further connected to a 3-iodopropane chain. This compound is of interest in organic synthesis, particularly in the field of peptide chemistry, where protecting groups are essential for selective reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Alloc-(methyl)amino)-3-iodopropane typically involves the protection of the amino group with an allyloxycarbonyl (Alloc) group. This can be achieved by reacting the amine with allyl chloroformate in the presence of a base such as triethylamine. The iodination of the propyl chain can be carried out using iodine and a suitable oxidizing agent like sodium iodide in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Alloc-(methyl)amino)-3-iodopropane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by nucleophiles such as amines or thiols.
Deprotection Reactions: The Alloc protecting group can be removed using palladium-catalyzed hydrogenation or treatment with tetrakis(triphenylphosphine)palladium(0) and a nucleophile like morpholine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Deprotection: Palladium catalysts in the presence of hydrogen or nucleophiles.
Major Products
Substitution: Products depend on the nucleophile used, such as azido derivatives or thiol-substituted compounds.
Deprotection: The primary amine derivative after removal of the Alloc group.
Wissenschaftliche Forschungsanwendungen
1-(Alloc-(methyl)amino)-3-iodopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Potential use in drug development for creating novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(Alloc-(methyl)amino)-3-iodopropane involves its reactivity due to the presence of the iodine atom and the Alloc protecting group. The iodine atom can participate in nucleophilic substitution reactions, while the Alloc group can be selectively removed to reveal the free amine. This allows for controlled modifications of the molecule in various synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Alloc-protected amines: Such as N-Alloc-aniline, which also features the Alloc protecting group.
N-Boc-protected amines: Like N-Boc-aniline, which uses a tert-butoxycarbonyl (Boc) group instead of Alloc.
N-Cbz-protected amines: Such as N-Cbz-aniline, which uses a benzyloxycarbonyl (Cbz) group.
Uniqueness
1-(Alloc-(methyl)amino)-3-iodopropane is unique due to the combination of the Alloc protecting group and the iodine atom, which provides distinct reactivity and selectivity in synthetic applications. The Alloc group offers orthogonal protection, allowing for selective deprotection under mild conditions, while the iodine atom facilitates various substitution reactions.
Eigenschaften
Molekularformel |
C8H14INO2 |
|---|---|
Molekulargewicht |
283.11 g/mol |
IUPAC-Name |
prop-2-enyl N-(3-iodopropyl)-N-methylcarbamate |
InChI |
InChI=1S/C8H14INO2/c1-3-7-12-8(11)10(2)6-4-5-9/h3H,1,4-7H2,2H3 |
InChI-Schlüssel |
KGHDKOWHZJBTGE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCI)C(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14022489.png)
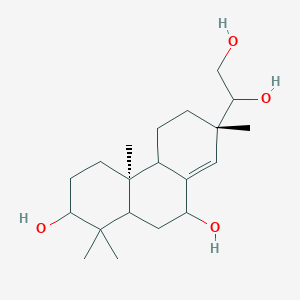
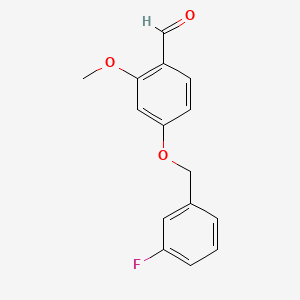
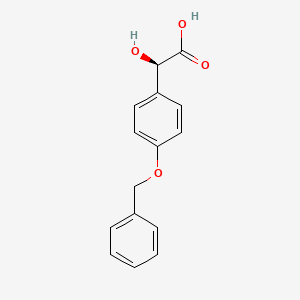

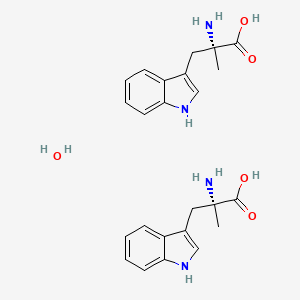
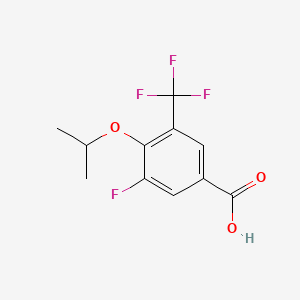
![2-[(4-Methylphenyl)amino]diazenylbenzonitrile](/img/structure/B14022524.png)

![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B14022534.png)
![ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate](/img/structure/B14022539.png)
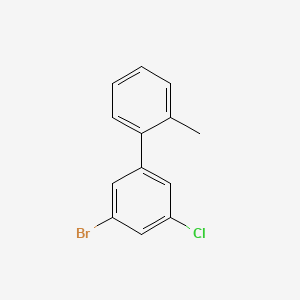
![N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea](/img/structure/B14022554.png)
